1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
Beschreibung
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a urea derivative featuring a piperidine scaffold substituted with a furan-2-ylmethyl group at the nitrogen atom and an ortho-tolyl (o-tolyl) moiety on the urea nitrogen. The compound’s structure combines a heterocyclic furan ring, known for its electron-rich aromatic system, with a piperidine ring that enhances conformational flexibility. The o-tolyl group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding.
Eigenschaften
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-5-2-3-7-18(15)21-19(23)20-13-16-8-10-22(11-9-16)14-17-6-4-12-24-17/h2-7,12,16H,8-11,13-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNIMAIFEFJESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the reaction of furan-2-carbaldehyde with piperidine to form 1-(furan-2-ylmethyl)piperidine.
Urea Formation: The intermediate is then reacted with o-tolyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
The biological activity of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in biological systems, influencing various signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes critical for biochemical processes, potentially affecting cancer cell proliferation.
- Signal Modulation : The compound may modulate intracellular signaling pathways, contributing to its therapeutic effects.
Therapeutic Applications
Research indicates that 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea exhibits potential therapeutic applications in several areas:
Cancer Research
Several studies have investigated the antiproliferative effects of urea derivatives similar to this compound against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant growth inhibition in human cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Properties
Preliminary studies indicate that compounds structurally related to 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The furan ring is particularly noted for contributing to these antimicrobial properties .
Neurological Disorders
Due to its ability to cross the blood-brain barrier, this compound may have applications in treating neurological disorders. Its interaction with neurotransmitter receptors could potentially influence neurological pathways, warranting further investigation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A (2024) | Anticancer Activity | Demonstrated efficacy against various cancer cell lines with significant growth inhibition observed at low concentrations. |
| Study B (2023) | Antimicrobial Activity | Identified as effective against E. coli and Staphylococcus aureus with minimal inhibitory concentration values indicating strong antibacterial potential. |
| Study C (2024) | Pharmacokinetics | Preliminary pharmacokinetic studies show favorable absorption characteristics in animal models, supporting further development as a therapeutic agent. |
Wirkmechanismus
The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan and piperidine rings may facilitate binding to these targets, while the urea moiety can form hydrogen bonds, enhancing the compound’s affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Furan vs. Other Heterocycles: The furan-2-ylmethyl group in the target compound contrasts with sulfonyl (Compound 22), pyranoyl (Compound 19), or fluorophenyl () substituents. Furan’s electron-rich nature may enhance π-π stacking interactions compared to sulfonyl or alkyl groups .
- Urea Substituents : The o-tolyl group provides moderate steric hindrance and lipophilicity, whereas analogs like 2-oxaadamantyl (Compounds 19, 22) or tetrazolyl () introduce rigidity or ionizable groups, respectively.
Yield Comparison :
- The target compound’s hypothetical synthesis may align with methods yielding 51–66% for similar ureas (). Notably, low yields (e.g., 8% for Compound 18) highlight challenges in introducing triazinyl groups .
Physicochemical and Pharmacokinetic Properties
Implications :
Hypothetical Targets for the Target Compound :
- The furan moiety may interact with hydrophobic pockets in enzymes (e.g., sEH, cytochrome P450), while the o-tolyl group could enhance binding affinity through van der Waals interactions.
Biologische Aktivität
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a piperidine ring, and a urea moiety. Its molecular formula is with a molecular weight of 327.4 g/mol. The structure can be represented as follows:
Biological Activity Overview
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea has been investigated for various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of urea compounds exhibit significant antitumor effects. For instance, compounds similar to this structure have shown GI50 values indicating their potency against various cancer cell lines, such as those from lung, breast, and renal cancers .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .
The mechanism by which 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea exerts its effects is not fully elucidated but likely involves:
- Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity. This interaction can influence cellular pathways related to cancer proliferation or microbial resistance.
- Cell Cycle Inhibition : Some studies indicate that urea derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antitumor Studies : One study demonstrated that a similar urea derivative had selective cytotoxicity against various cancer cell lines with GI50 values ranging from 15.1 to 28.7 μM . This indicates potential for further investigation into the antitumor effects of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea.
- Antimicrobial Testing : A comparative analysis of pyrrolidine derivatives showed that certain structural modifications led to enhanced antimicrobial activity, suggesting that similar modifications in the target compound could yield beneficial properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-(Furan-2-ylmethyl)piperidin derivatives | Varies | Antitumor activity |
| Urea derivatives with alkoxy groups | Varies | Antimicrobial properties |
| Thio derivatives of urea | Varies | Enhanced cytotoxicity against cancer cells |
Q & A
Basic: What synthetic routes are commonly employed for preparing 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea?
Methodological Answer:
The synthesis typically involves a two-step process:
Intermediate Preparation : React piperidin-4-ylmethanol with furan-2-ylmethyl bromide under nucleophilic substitution conditions to form 1-(furan-2-ylmethyl)piperidin-4-ylmethanol.
Urea Formation : Couple the intermediate with o-tolyl isocyanate via a urea-forming reaction, often using a base like triethylamine in anhydrous dichloromethane at 0–25°C .
Key Validation : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
Methodological Answer:
- Factors to Test : Reaction temperature, molar ratios (isocyanate:amine), solvent polarity, and catalyst concentration.
- Response Variables : Yield (gravimetric analysis), purity (HPLC area %).
- Statistical Modeling : Use a fractional factorial design to identify critical parameters. For example, highlights flow-chemistry optimization for similar heterocycles, where temperature and residence time were key .
Example Table :
| Factor | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 15 |
| Molar Ratio (amine:isocyanate) | 1:1.2 | 1:1.5 | 1:1.3 |
| Solvent | DCM | THF | DCM |
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Identify furan protons (δ 6.2–7.4 ppm), piperidine methylene (δ 2.5–3.5 ppm), and o-tolyl aromatic protons (δ 6.8–7.3 ppm).
- IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ (calculated for C₁₉H₂₃N₃O₂: 325.18).
Advanced: How can 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in structural assignments?
Methodological Answer:
- HSQC : Correlate proton signals to directly bonded carbons, resolving overlapping piperidine and furan methylene groups.
- HMBC : Identify long-range couplings (e.g., urea carbonyl to adjacent NH groups) to confirm connectivity .
Example Correlation : HMBC cross-peaks between the urea NH (δ 5.8 ppm) and the piperidine methylene (δ 3.1 ppm) confirm the linkage.
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Test against soluble epoxide hydrolase (sEH) using fluorescent substrates like 14,15-epoxyeicosatrienoic acid (14,15-EET). Measure IC₅₀ via fluorometric detection .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
Advanced: How can SAR studies identify critical substituents affecting sEH inhibition?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl (e.g., p-fluorophenyl) or piperidine groups (e.g., methyl substitution).
- Activity Profiling : Compare IC₅₀ values. For example, shows that electron-withdrawing groups on the aryl ring enhance sEH inhibition .
Example SAR Table :
| Compound | Aryl Substituent | sEH IC₅₀ (nM) |
|---|---|---|
| Parent Compound | o-tolyl | 120 |
| Analog 1 | p-fluorophenyl | 85 |
| Analog 2 | m-methoxyphenyl | 200 |
Basic: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) in PBS.
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt .
Advanced: How to design stability studies under physiological conditions?
Methodological Answer:
- Conditions : Incubate at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes.
- Analysis : Quantify degradation via HPLC at 0, 6, 12, 24, and 48 hours. recommends monitoring for piperidine ring oxidation or urea hydrolysis .
Basic: What computational methods predict binding modes with sEH?
Methodological Answer:
- Docking Tools : Use AutoDock Vina or Schrödinger Glide.
- Ligand Preparation : Generate 3D conformers with OpenBabel.
- Target Structure : PDB ID 4DZ8 (human sEH) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
